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Compound of Interest

Compound Name: SR1078

Cat. No.: B1681099 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of SR1078, a pivotal synthetic

agonist for the Retinoic Acid Receptor-Related Orphan Receptors alpha (RORα) and gamma

(RORγ). It covers the compound's discovery, mechanism of action, chemical synthesis, and

detailed experimental protocols for its characterization.

Discovery and Rationale
SR1078 was identified as the first synthetic small molecule to function as an agonist for both

RORα and RORγ.[1] These orphan nuclear receptors are crucial transcription factors involved

in regulating metabolism and immune function.[1][2] Prior to SR1078, compounds like the LXR

agonist T0901317 showed some activity at RORs, but their promiscuity limited their use as

specific chemical probes.[1] The development of SR1078 provided a selective tool to

investigate the physiological and pathological functions of RORα and RORγ, demonstrating

that synthetic ligands could be designed to activate these receptors beyond their constitutive

activity.[1][3]

Mechanism of Action: RORα/γ Agonism
SR1078 functions as a selective agonist for RORα and RORγ.[4] It directly binds to the ligand-

binding domain (LBD) of these receptors, inducing a conformational change that enhances the

recruitment of coactivator proteins.[1][5] This receptor-coactivator complex then binds to ROR

Response Elements (ROREs) on the promoters of target genes, leading to the stimulation of
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their transcription.[1] This activity has been demonstrated to be selective for RORα and RORγ,

with no significant effect on other nuclear receptors such as FXR, LXRα, and LXRβ.[4]

Downstream effects include the upregulation of metabolic genes like Glucose-6-Phosphatase

(G6Pase) and Fibroblast Growth Factor 21 (FGF21).[1][6] In some cancer cell lines, SR1078
treatment leads to the stabilization of the tumor suppressor p53 and the induction of apoptosis.

[3][6]
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Caption: SR1078 signaling pathway, from cell entry to target gene transcription.

Chemical Synthesis
SR1078 is synthesized via a straightforward single-step amidation reaction.[1] The process

involves the coupling of an aniline derivative with a benzoyl chloride derivative.

4-(1-Hydroxy-1-trifluoromethyl-2,2,2-trifluoroethyl)aniline

Amide Coupling4-(Trifluoromethyl)benzoyl chloride

DIPEA, CH₂Cl₂
Room Temp, 8h

Concentration &
Silica Gel Chromatography SR1078
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Caption: Workflow for the chemical synthesis of SR1078.

Quantitative Data Summary
The biological activity of SR1078 has been quantified in various in vitro and in vivo assays.

Parameter Assay Type System Value Reference

EC₅₀ Gene Expression SH-SY5Y Cells 3-5 µM [4]

Activation Conc. Gene Expression HepG2 Cells 10 µM [1]

Fold Increase

(FGF21)
Gene Expression

HepG2 Cells (10

µM, 24h)
~3-fold [1][7]

Fold Increase

(G6Pase)
Gene Expression

HepG2 Cells (10

µM, 24h)
~2-fold [7]

Plasma Conc.

(Cₘₐₓ)

Pharmacokinetic

s

Mice (10 mg/kg,

i.p., 1h)
3.6 µM [7]

Plasma Conc.
Pharmacokinetic

s

Mice (10 mg/kg,

i.p., 8h)
800 nM [7]

Detailed Experimental Protocols
Preparation: Under an argon atmosphere, dissolve 4-(1-Hydroxy-1-trifluoromethyl-2,2,2-

trifluoroethyl)aniline (0.193 mmol) in dichloromethane (CH₂Cl₂, 275 μL).

Reaction: To the solution, add N,N-Diisopropylethylamine (DIPEA, 37 μL, 0.212 mmol)

followed by 4-(Trifluoromethyl)benzoyl chloride (30 μL, 0.193 mmol) at room temperature.

Incubation: Stir the reaction mixture for 8 hours.

Work-up: Concentrate the mixture under reduced pressure to remove the solvent.

Purification: Directly purify the crude residue by column chromatography on silica gel using a

Hexane/Ethyl Acetate (8/2) solvent system to yield SR1078 as a white powder (71% yield).
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This assay measures the ability of SR1078 to modulate the interaction between the RORγ

Ligand-Binding Domain (LBD) and a coactivator peptide.

1. Prepare Assay Plate
(384-well, white, opaque)

2. Add Reagent Mix (12 µL)
- GST-RORγ-LBD (10 nM)

- Donor/Acceptor Beads (12.5 µg/mL each)
- SR1078 (210 nM - 50 µM)

3. Seal and Incubate
(1 hour at Room Temperature)

4. Add Coactivator (4 µL)
- Biotin-TRAP220 peptide (50 nM)

5. Seal and Incubate
(2 hours at Room Temperature)

6. Read Plate
(ALPHA Screen Technology)

7. Analyze Data
(Dose-dependent signal change)

Click to download full resolution via product page

Caption: Experimental workflow for the ALPHA Screen coactivator interaction assay.

Assay Setup: Perform assays in triplicate in white opaque 384-well plates at room

temperature. The final assay volume is 20 μL.
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Reagent Preparation: Prepare all dilutions in assay buffer (100 mM NaCl, 25 mM HEPES,

0.1% w/v BSA, pH 7.4). The final DMSO concentration should be 0.25% v/v.

Initial Incubation: Add a 12 μL mix of GST-RORγ-LBD (final concentration 10 nM),

AlphaScreen beads (12.5 μg/mL of each donor and acceptor), and 4 μL of SR1078 at

increasing concentrations (from 210 nM to 50 μM) to the wells. Seal the plates and incubate

for 1 hour.

Coactivator Addition: After the preincubation, add 4 μL of Biotin-TRAP220-2 peptide (final

concentration 50 nM).

Final Incubation: Seal the plates and incubate for an additional 2 hours.

Data Acquisition: Read the plates using an appropriate ALPHA Screen-capable plate reader.

Increasing levels of SR1078 result in a conformational change in the RORγ-LBD, causing a

dose-dependent decrease in the recruitment of the coactivator peptide.[1]

Cell Culture: Culture HEK293 or HepG2 cells in appropriate media. HepG2 cells

endogenously express RORα and RORγ.[1]

Transfection (for reporter assays): Co-transfect cells with a Gal4 DNA-binding domain-ROR

LBD chimeric receptor plasmid and a luciferase reporter plasmid containing Gal4 response

elements.

Compound Treatment: 16-24 hours post-transfection (or after seeding for endogenous gene

expression), treat the cells with vehicle (DMSO) or SR1078 at desired concentrations (e.g.,

2-10 µM).[4][6]

Incubation: Incubate cells for 24 hours post-treatment.[1]

Analysis:

For Reporter Assays: Measure luciferase activity using a suitable assay system (e.g.,

Dual-Glo™).[6]

For Endogenous Gene Expression: Extract total RNA, synthesize cDNA, and perform

quantitative PCR (qPCR) to measure the mRNA levels of ROR target genes like FGF21
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and G6Pase.[1]

Animal Model: Use C57BL/6 mice.

Compound Administration: Administer SR1078 via intraperitoneal (i.p.) injection at a dose of

10 mg/kg.[1][4] A typical vehicle formulation is DMSO, PEG300, Tween-80, and saline.[4]

Sample Collection:

Pharmacokinetics: Collect blood at various time points (e.g., 1, 2, 4, 8 hours) post-

injection.[4] Generate plasma via centrifugation.

Target Gene Analysis: Harvest tissues (e.g., liver) at a specified time point (e.g., 2 hours).

[1][4]

Analysis:

Pharmacokinetics: Extract SR1078 from plasma and tissues and analyze drug levels using

liquid chromatography/tandem mass spectrometry (LC/MS-MS).[4]

Target Gene Analysis: Purify mRNA from the harvested tissue and perform qPCR to

assess the expression levels of ROR target genes.[1] The expression of both FGF21 and

G6Pase is significantly stimulated by SR1078 treatment compared to vehicle control.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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